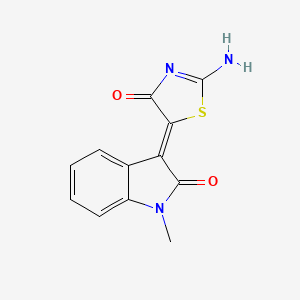

3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-indol-2-one

説明

3-(2-イミノ-4-オキソ-チアゾリジン-5-イリデン)-1-メチル-1,3-ジヒドロ-インドール-2-オンは、チアゾリジンとインドールの要素を組み合わせた独特の構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と用途のために、有機化学と医化学の分野で大きな関心を集めています。

特性

分子式 |

C12H9N3O2S |

|---|---|

分子量 |

259.29 g/mol |

IUPAC名 |

(5Z)-2-amino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one |

InChI |

InChI=1S/C12H9N3O2S/c1-15-7-5-3-2-4-6(7)8(11(15)17)9-10(16)14-12(13)18-9/h2-5H,1H3,(H2,13,14,16)/b9-8- |

InChIキー |

JPLCKIPJEBAINY-HJWRWDBZSA-N |

異性体SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N)/C1=O |

正規SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N)C1=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-(2-イミノ-4-オキソ-チアゾリジン-5-イリデン)-1-メチル-1,3-ジヒドロ-インドール-2-オンの合成は、さまざまな方法によって達成できます。1つの効率的な方法は、対称的および非対称的1,3-ジアリールチオ尿素をジアルキルアセチレンジカルボン酸エステルと触媒なしで反応させることです。この方法は、単に室温で反応物を撹拌するだけでよいことから、そのグリーンで効率的なアプローチが注目されています .

工業生産方法

この化合物の具体的な工業生産方法は十分に文書化されていませんが、グリーンケミストリーの原則と効率的な合成経路が適用される可能性があります。工業生産では、収率を最大化し、廃棄物を最小限に抑えるために反応条件を最適化することに重点が置かれ、連続フローリアクターやその他の高度な技術が使用される可能性があります。

化学反応の分析

科学研究への応用

3-(2-イミノ-4-オキソ-チアゾリジン-5-イリデン)-1-メチル-1,3-ジヒドロ-インドール-2-オンは、以下を含むいくつかの科学研究への応用があります。

化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されます。

生物学: 化合物の潜在的な生物活性は、酵素相互作用と細胞プロセスを研究するための候補になります。

医学: その薬効に関する研究は、新しい薬や治療薬の開発につながる可能性があります。

産業: その独特の構造と反応性により、特殊化学品の合成などのさまざまな産業用途で役立ちます。

科学的研究の応用

3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

作用機序

3-(2-イミノ-4-オキソ-チアゾリジン-5-イリデン)-1-メチル-1,3-ジヒドロ-インドール-2-オンの作用機序は、特定の分子標的と経路との相互作用に関係しています。化合物の構造により、特定の酵素または受容体に結合することができ、生物学的プロセスの阻害または活性化が可能です。正確な分子標的と経路を解明するには、詳細な研究が必要です。

類似化合物との比較

類似化合物

3-(2-イミノ-4-オキソ-チアゾリジン-5-イリデン)-1-メチル-1,3-ジヒドロ-インドール-2-オンと類似した化合物には、他のチアゾリジン誘導体とインドール誘導体があります。これらの化合物は構造的類似性がありますが、反応性と生物活性は異なる可能性があります。

独自性

3-(2-イミノ-4-オキソ-チアゾリジン-5-イリデン)-1-メチル-1,3-ジヒドロ-インドール-2-オンを際立たせているのは、チアゾリジンとインドールの部分の独自の組み合わせであり、これは異なる化学的および生物学的特性を付与します。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。